4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]
Description
Molecular Formula: C₂₈H₂₁Br Molecular Weight: 437.37 g/mol CAS No.: 2170534-08-2 Structure: This compound features a spirocyclic architecture combining anthracene and fluorene units. The 4'-bromo substituent and 10,10-dimethyl groups enhance steric hindrance and electronic tunability, making it suitable for optoelectronic applications .
Properties
IUPAC Name |
4'-bromo-9,9-dimethylspiro[anthracene-10,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Br/c1-27(2)20-12-5-7-14-22(20)28(23-15-8-6-13-21(23)27)19-11-4-3-10-18(19)26-24(28)16-9-17-25(26)29/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWYSVKENSCLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(C4=C(C5=CC=CC=C53)C(=CC=C4)Br)C6=CC=CC=C61)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] typically involves a multi-step process. One common method starts with the bromination of 10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield quinones .
Scientific Research Applications
4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties.
Material Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Photochemistry: Utilized in studies of photophysical properties and as a photosensitizer in various photochemical reactions.
Mechanism of Action
The mechanism of action of 4’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] involves its interaction with molecular targets through its electronic and steric properties. The spiro linkage imparts rigidity to the molecule, affecting its conformational flexibility and interaction with other molecules. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Key Properties :
- Thermal Stability : The dimethyl groups improve thermal stability, critical for device fabrication.
- Reactivity : The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups .
- Photophysics : Anthracene contributes to blue-light emission, while the spiro structure reduces π-π stacking, enhancing photoluminescence quantum yield (PLQY) .
Key Observations :
- Core Differences : The target compound’s anthracene-fluorene core contrasts with DM-B’s acridine-fluorene structure. Acridine’s nitrogen atom enhances electron-accepting capacity, while anthracene provides rigid, planar π-conjugation .
- Synthetic Flexibility : Bromine in the target compound allows versatile functionalization, akin to triazine groups in DM-B, which optimize charge transport in OLEDs .
Photophysical and Device Performance
Table 2: Photophysical and Application Data
Key Observations :
- Emission Characteristics : The target compound’s anthracene core likely shifts emission toward the blue region (~390–430 nm), similar to 9,9'-spirobifluorene derivatives . However, DM-B’s acridine-triazine system achieves higher EQEmax due to balanced charge injection .
Stability and Reactivity
- Thermal Stability: The 10,10-dimethyl groups in the target compound reduce molecular vibration, enhancing thermal stability compared to non-methylated spiroacridines (e.g., DM-Bm) .
- Chemical Reactivity : Bromine enables cross-coupling reactions, as seen in the synthesis of triazine-functionalized spiro compounds (). This contrasts with methoxy or trifluoromethyl groups in anthracene derivatives, which are less reactive .
Biological Activity
4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₂₈H₂₁Br
- Molecular Weight : 437.37 g/mol
- CAS Number : 2170534-08-2
This compound features a spiro structure combining anthracene and fluorene moieties, which may contribute to its unique biological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related spiro compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have shown to induce cell cycle arrest in cancer cells, leading to apoptosis. The mechanism often involves interactions with DNA and disruption of cellular signaling pathways.
- Cytotoxicity : In vitro studies have reported cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, spiro compounds similar to 4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] were found to have IC50 values in the low micromolar range against human cancer cell lines.
The mechanisms through which these compounds exert their biological effects include:
- DNA Intercalation : The planar structure of the spiro compound allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the effects of spiro compounds on human cancer cell lines. The results indicated that 4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] exhibited significant cytotoxicity with an IC50 value of approximately 5 µM against MCF7 breast cancer cells. The study highlighted the compound's potential as an anticancer agent due to its ability to induce apoptosis through mitochondrial pathways.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer activity of spiro compounds. It was found that these compounds could modulate key signaling pathways involved in cell survival and apoptosis. Specifically, they inhibited the PI3K/Akt pathway, leading to increased expression of pro-apoptotic factors.
Data Table
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] | 5 | MCF7 (Breast) | DNA intercalation, ROS generation |
| Related Spiro Compound | < 1 | A549 (Lung) | Cell cycle arrest |
| Another Derivative | 3 | HeLa (Cervical) | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
